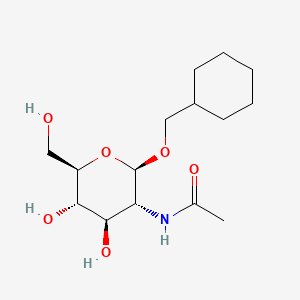
3-(Piperazin-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is characterized by the presence of a piperazine ring attached to a pyrrolidin-2-one moiety. Pyrrolidin-2-one derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of a selective synthesis approach where N-substituted piperidines undergo a series of reactions including ring contraction and deformylative functionalization . The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperazine ring.
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which contributes to its metabolic benefits . The compound’s ability to modulate adrenergic receptors plays a crucial role in its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Known for its non-selective α-adrenoceptor antagonist properties.
1-3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Exhibits high affinity for α1-adrenoceptors.
1-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Shows high affinity for α2-adrenoceptors.
Uniqueness
3-(Piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features and its ability to act as a versatile synthon in organic synthesis. Its non-selective antagonist properties and potential metabolic benefits further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c12-8-7(1-2-10-8)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12) |
Clave InChI |
YRZKUGKRJMSWSX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C1N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)



![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)





amine hydrochloride](/img/structure/B13466472.png)

